Cas no 25012-59-3 (2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate)

2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate is a sulfonate ester compound characterized by its branched alkyl chain and aromatic sulfonate group. This structure imparts favorable solubility in organic solvents and stability under various conditions, making it suitable for applications in organic synthesis and specialty chemical formulations. The presence of the 4-methylphenylsulfonyl moiety enhances its reactivity as an intermediate in nucleophilic substitution reactions, while the sterically hindered 2,6-dimethylheptan-4-yl group contributes to controlled reaction kinetics. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly in the preparation of complex esters or sulfonated derivatives. The compound is typically handled under standard laboratory conditions, with attention to inert atmosphere storage for prolonged stability.
2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate structure
25012-59-3 structure
Product Name:2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate
CAS No:25012-59-3
MF:C16H26O3S
MW:298.44084405899
CID:6293044
PubChem ID:165759436
Update Time:2025-05-21

2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 25012-59-3
    • EN300-7320258
    • 2,6-dimethylheptan-4-yl 4-methylbenzene-1-sulfonate
    • 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate
    • Inchi: 1S/C16H26O3S/c1-12(2)10-15(11-13(3)4)19-20(17,18)16-8-6-14(5)7-9-16/h6-9,12-13,15H,10-11H2,1-5H3
    • InChI Key: UJLVGVDJIBMYKG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC(CC(C)C)CC(C)C

Computed Properties

  • Exact Mass: 298.16026586g/mol
  • Monoisotopic Mass: 298.16026586g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 51.8Ų

2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate Pricemore >>

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Additional information on 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate

Recent Advances in the Study of 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate (CAS: 25012-59-3)

The chemical compound 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate (CAS: 25012-59-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonate ester derivative has shown promising potential in various applications, including drug delivery systems, antimicrobial agents, and as an intermediate in the synthesis of more complex pharmaceutical compounds. Recent studies have focused on elucidating its physicochemical properties, biological activities, and potential therapeutic applications.

One of the key areas of research has been the exploration of its antimicrobial properties. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate exhibits moderate activity against Gram-positive bacteria, including *Staphylococcus aureus* and *Enterococcus faecalis*. The study suggested that the compound's mechanism of action may involve disruption of bacterial cell membrane integrity, although further investigations are required to confirm this hypothesis. The researchers also highlighted the compound's relatively low cytotoxicity to mammalian cells, which makes it a promising candidate for further development as an antimicrobial agent.

In addition to its antimicrobial potential, recent research has investigated the compound's role in drug delivery systems. A team from the University of Cambridge reported in *Advanced Drug Delivery Reviews* that 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate could serve as a lipophilic carrier for poorly soluble drugs. The study demonstrated that the compound's unique structural features, including its branched alkyl chain and aromatic sulfonate group, enable it to enhance the solubility and bioavailability of certain hydrophobic pharmaceutical compounds. This finding opens new possibilities for improving the formulation of challenging drug candidates.

The synthetic pathways for 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate have also been a subject of recent optimization efforts. A 2024 publication in *Organic Process Research & Development* described an improved synthetic route that increases yield while reducing the use of hazardous reagents. The new method employs greener chemistry principles, making the production process more environmentally sustainable and cost-effective. This advancement is particularly significant for potential industrial-scale applications of the compound.

Looking forward, researchers are exploring the compound's potential in cancer therapeutics. Preliminary in vitro studies suggest that derivatives of 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate may exhibit selective cytotoxicity against certain cancer cell lines. While these findings are still in early stages, they point to exciting new directions for future research in oncology drug development.

In conclusion, 2,6-Dimethylheptan-4-yl 4-methylbenzene-1-sulfonate (CAS: 25012-59-3) represents a versatile chemical entity with multiple potential applications in pharmaceutical sciences. Current research highlights its antimicrobial properties, drug delivery capabilities, and synthetic accessibility. As investigations continue, this compound may emerge as an important building block for novel therapeutic agents and pharmaceutical formulations.

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